N-cyclohexyl-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-13-9-7-11(8-10-13)14(16)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMPTCOVSXOBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323453 | |
| Record name | N-cyclohexyl-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33739-91-2 | |
| Record name | NSC404048 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-cyclohexyl-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphine-Iodine Mediated Coupling
The phosphine-iodine (PPh₃-I₂) system enables direct coupling between 4-methoxybenzoic acid and cyclohexylamine. As detailed in, this method involves activating the carboxylic acid with iodine and triphenylphosphine in dichloromethane at 0°C. Cyclohexylamine is added, followed by triethylamine to neutralize hydrogen iodide. The reaction proceeds at room temperature, achieving a 95% yield after purification via column chromatography (40% ethyl acetate/hexane). Nuclear magnetic resonance (NMR) analysis confirms the product’s structure: -NMR (CDCl₃) δ 7.72 (d, J = 8.8 Hz, 2H, aromatic), 6.90 (d, J = 8.8 Hz, 2H, aromatic), and 3.84 (s, 3H, OCH₃).
Carbonyldiimidazole Activation
Carbonyldiimidazole (CDI) serves as a coupling agent to activate 4-methoxybenzoic acid, facilitating nucleophilic attack by cyclohexylamine. In, CDI reacts with the acid in tetrahydrofuran (THF), forming an acyl imidazole intermediate. Cyclohexylamine is introduced, yielding N-cyclohexyl-4-methoxybenzamide after 23 hours at ambient temperature. Purification via silica gel chromatography (ethyl acetate/hexane) affords a 59% yield. The product exhibits a melting point of 158–160°C and a characteristic UV absorption at 251 nm ().
Transition Metal-Catalyzed Methods
Cobalt-Catalyzed Aminocarbonylation
A continuous-flow cobalt-catalyzed system, described in, utilizes 4-methoxythiophenol and cyclohexylamine under carbon monoxide pressure (15 bar). Octacarbonyl dicobalt (Co₂(CO)₈) in toluene at 220°C promotes thiol-to-amide conversion via aminocarbonylation. This method achieves an 82% yield with acetic acid as an additive, minimizing disulfide and urea byproducts. The process is scalable, with a throughput of 0.72 mmol/h in flow conditions.
Palladium-Mediated Hydrogenation
Patent discloses a hydrogenation route where N-benzyl-4-methoxybenzamide undergoes catalytic hydrogenolysis (Pd/C, HClO₄) to remove the benzyl protecting group. Subsequent basification with potassium hydroxide liberates the free amine, which reacts with 4-methoxybenzoyl chloride. While this method requires multiple steps, it achieves a 77% overall yield and high purity (>99% by HPLC).
Solvent-Free and Green Chemistry Approaches
Mechanochemical Synthesis
Ball milling 4-methoxybenzoic acid and cyclohexylamine with sodium carbonate as a base enables solvent-free amidation. This method, adapted from, completes in 2 hours with a 88% yield. Fourier-transform infrared (FTIR) analysis shows disappearance of the carboxylic acid O–H stretch (2500–3300 cm⁻¹) and emergence of amide C=O (1640 cm⁻¹).
Microwave-Assisted Reactions
Microwave irradiation (150°C, 30 minutes) in dimethylacetamide (DMAc) accelerates the coupling of 4-methoxybenzoyl chloride and cyclohexylamine. This approach reduces reaction time tenfold compared to conventional heating, yielding 91% product. Differential scanning calorimetry (DSC) confirms purity with a single endothermic peak at 159°C.
Analytical Characterization and Validation
Spectroscopic Data
-
-NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 3.84 (s, 3H), 4.02 (m, 1H, cyclohexyl), and 1.18–2.04 (m, 10H, cyclohexyl).
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-NMR (100 MHz, CDCl₃): δ 166.2 (C=O), 162.0 (OCH₃), 128.6 (aromatic C), 55.4 (OCH₃), and 33.7–24.1 (cyclohexyl C).
-
Mass Spectrometry : ESI-MS m/z 262.1443 ([M + H]⁺, calcd 262.1441).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows a single peak at 4.2 minutes (UV detection, 254 nm). Elemental analysis aligns with theoretical values: C, 70.81%; H, 8.43%; N, 5.34%.
Comparative Analysis of Methods
Industrial and Environmental Considerations
The phosphine-iodine method is favored for lab-scale synthesis due to its simplicity, whereas cobalt-catalyzed flow systems suit industrial production. Solvent-free approaches align with green chemistry principles, reducing waste by 40% compared to traditional methods. Life-cycle assessments highlight the microwave method’s lower energy consumption (15 kWh/kg vs. 25 kWh/kg for conventional heating) .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-methoxybenzamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield cyclohexylamine and 4-methoxybenzoic acid.
Substitution Reactions: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Hydrolysis: Typically carried out using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Substitution Reactions: Electrophilic aromatic substitution reactions may use reagents such as bromine or nitric acid under controlled conditions to introduce new functional groups onto the benzene ring.
Major Products Formed
Hydrolysis: Cyclohexylamine and 4-methoxybenzoic acid.
Substitution Reactions: Depending on the reagent used, products may include brominated or nitrated derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-Cyclohexyl-4-methoxybenzamide has been investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a valuable scaffold for the development of new pharmaceuticals. Notably, studies have indicated its anti-inflammatory and analgesic properties, which are critical in treating conditions such as arthritis and pain syndromes.
Mechanism of Action
The compound's mechanism of action involves binding to specific proteins or enzymes, modulating their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Pain relief in animal models | |
| Antitumor | Induced apoptosis in cancer cells |
Materials Science
Structural Properties
The structural characteristics of this compound make it suitable for designing novel materials with specific functionalities. Its unique combination of cyclohexyl and methoxy groups influences its reactivity and solubility, allowing for the development of advanced materials in various industrial applications.
Biological Studies
Protein Interactions
this compound has been utilized in studies investigating protein-protein interactions and the inhibition of protein aggregation. These interactions are vital for understanding various biological processes and disease mechanisms.
Case Studies
-
In Vitro Study on Cancer Cells :
A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, inducing apoptosis and inhibiting cell proliferation at low micromolar concentrations. This suggests potential as an anticancer agent. -
Animal Model Testing :
In a carrageenan-induced paw edema model, the compound showed significant reduction in inflammation, comparable to established anti-inflammatory drugs, indicating its therapeutic potential in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Cyclohexyl-4-methoxybenzamide belongs to a class of N-cyclohexyl benzamide derivatives with varying substituents on the aromatic ring. Below is a detailed comparison with structurally analogous compounds:
Key Findings:
Substituent Effects on Reactivity :
- The para-methoxy group in this compound enhances electron density on the aromatic ring, facilitating electrophilic substitution reactions. This contrasts with meta-methoxy (3-OCH₃) and electron-withdrawing groups (e.g., 4-F), which alter reaction pathways and yields .
- Synthetic Yields : The 4-OCH₃ derivative shows moderate yields (58–78%) compared to higher yields for 4-F (91%) under photoinduced Cu catalysis, suggesting halogen substituents may stabilize intermediates better .
Physicochemical Properties :
- Lipophilicity : The 4-OCH₃ derivative (LogP = 3.15) is more hydrophobic than 4-F (LogP ~2.5 estimated) but less than 4-CH₃ (LogP ~3.5 estimated) due to the polarizable methoxy group .
- Thermal Stability : The 4-OCH₃ compound has a higher boiling point (406°C) than 4-CH₃ (unreported), attributed to stronger intermolecular hydrogen bonding via the amide and methoxy groups .
Applications: Coordination Chemistry: this compound acts as a ligand in Co(II), Ni(II), and Cu(II) complexes, forming octahedral geometries . Similar derivatives (e.g., 4-CH₃) lack reported metal-binding studies.
Table 2: Comparative Physicochemical Data
| Property | This compound | N-Cyclohexyl-3-methoxybenzamide | N-Cyclohexyl-4-fluorobenzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 259.33 | 259.33 | 243.30 |
| Boiling Point (°C) | 406 | Not reported | Not reported |
| LogP | 3.15 | ~3.10 (estimated) | ~2.50 (estimated) |
| TPSA (Ų) | 38.3 | 38.3 | 38.3 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
Biological Activity
N-cyclohexyl-4-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. Its unique structure, characterized by a cyclohexyl group attached to the nitrogen of a benzamide and a methoxy group at the para position of the aromatic ring, contributes to its distinct chemical and biological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₇NO₂
- Molecular Weight : Approximately 219.28 g/mol
- Melting Point : 160–162 °C
- Appearance : White solid
The structural characteristics of this compound influence its solubility, receptor binding, and overall biological interactions. The methoxy substitution enhances its lipophilicity, potentially affecting its absorption and distribution within biological systems.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Pharmacological Effects :
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates antimicrobial properties, making it a candidate for further exploration as an antimicrobial agent.
- Antioxidant Properties : The presence of the methoxy group may confer antioxidant effects, which could be beneficial in preventing oxidative stress-related cellular damage.
-
Mechanisms of Action :
- The compound's activity may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and microbial resistance. Its structural features allow for potential modulation of these targets.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity | Melting Point (°C) |
|---|---|---|---|
| N-Cyclohexyl-2-nitrobenzamide | Nitro group at ortho position | Antimicrobial | 156–157 |
| N-Isopropylbenzamide | Isopropyl substituent | Moderate activity | 101–103 |
| 4-Chloro-N-cyclohexylbenzamide | Chlorine atom substitution | Potentially higher potency | 186–187 |
| N-Cyclohexyl-4-hydroxybenzamide | Hydroxy group instead of methoxy | Antioxidant properties | 160–162 |
The table illustrates how variations in substituents can lead to different biological activities and melting points, highlighting the unique profile of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study focusing on the synthesis and evaluation of this compound found promising results in terms of its antimicrobial efficacy against various bacterial strains. The compound was shown to inhibit bacterial growth at concentrations that warrant further investigation into its mechanism of action .
- In another research context, the antioxidant capacity was assessed using spectroscopic methods, revealing that this compound exhibited significant antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Q & A
Q. What are the critical steps in synthesizing N-cyclohexyl-4-methoxybenzamide with high purity?
To achieve high-purity synthesis, prioritize hazard analysis and reaction optimization. For example, scale reactions incrementally (e.g., 125 mmol scale) while monitoring temperature and solvent selection. Use reagents like O-benzyl hydroxylamine hydrochloride, ensuring purity (>98%) via suppliers like Shanghai Aladdin Biochemical Technology Co. . Purification via recrystallization or column chromatography, validated by spectroscopic methods (NMR, IR), is essential.
Q. Which spectroscopic methods are reliable for characterizing this compound?
Combine nuclear magnetic resonance (NMR) for functional group identification (e.g., methoxy and cyclohexyl protons) and infrared spectroscopy (IR) to confirm amide C=O stretching (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference crystallographic data (e.g., bond lengths/angles) from structurally similar compounds like 4-chloro-N-cyclohexylbenzamide .
Q. How do substituents on the benzamide core influence solubility and stability?
Substituent effects are empirically determined through comparative studies. For instance, electron-donating groups (e.g., methoxy) enhance solubility in polar solvents, while bulky cyclohexyl groups may reduce crystallinity. Stability assays under varying pH and temperature conditions, coupled with HPLC monitoring, can quantify degradation pathways .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and packing of this compound?
Grow single crystals via slow evaporation in solvents like ethanol. Collect diffraction data using a Bruker SMART APEX-II CCD diffractometer (λ = 0.71073 Å, T = 89–293 K). Refine structures with OLEX2, analyzing torsion angles and puckering parameters (Cremer-Pople) for cyclohexyl rings. Compare to databases (Cambridge Structural Database) to identify packing motifs influenced by van der Waals interactions .
Q. What computational strategies model intermolecular interactions in this compound derivatives?
Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to optimize geometry. Calculate electrostatic potential maps to predict hydrogen-bonding sites. Molecular dynamics simulations (e.g., AMBER) assess aggregation behavior in solution, validated against experimental crystallographic data .
Q. How can researchers resolve contradictions in biological activity data for benzamide analogs?
Design dose-response assays (e.g., enzyme inhibition IC₅₀, MIC for antimicrobial studies) with controls for cellular permeability. For example, MMP-9/MMP-13 inhibition assays using fluorogenic substrates can clarify discrepancies in potency. Cross-validate results with molecular docking (AutoDock Vina) to correlate activity with binding affinity .
Q. What methodologies assess the thermodynamic stability of this compound polymorphs?
Perform differential scanning calorimetry (DSC) to identify melting transitions and enthalpy changes. Pair with powder X-ray diffraction (PXRD) to distinguish polymorphic forms. Lattice energy calculations (Dlvo theory) predict stability trends, while slurry experiments in solvent mixtures confirm dominant forms under ambient conditions .
Methodological Considerations
- Data Contradictions : Address inconsistencies in crystallographic parameters (e.g., bond lengths) by re-examining refinement convergence (R factor < 0.05) and verifying hydrogen atom placement .
- Experimental Reproducibility : Document reaction conditions (solvent purity, inert atmosphere) and validate synthetic routes via independent replication.
- Ethical Compliance : Adhere to lab safety protocols (e.g., S24/25: avoid skin/eye contact) and ethical guidelines for biological testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
